4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine is a substituted imidazole derivative. Imidazole derivatives are a class of heterocyclic aromatic organic compounds with a five-membered ring containing two nitrogen atoms. These compounds play significant roles in various scientific research areas, particularly in medicinal chemistry due to their diverse biological activities. For example, they are known to exhibit anticancer, antibacterial, and antifungal properties [, ].
4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine is a synthetic organic compound characterized by the presence of a bromophenyl group attached to an imidazole ring, which is further substituted with a methyl group and an amine group. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound's structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
The compound can be synthesized from starting materials such as 4-bromophenylamine and 1-methylimidazole. The synthesis typically utilizes nucleophilic substitution reactions under specific conditions to achieve the desired product.
4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine belongs to the class of imidazole derivatives, which are known for their diverse biological activities. These compounds are often explored for their potential as pharmaceuticals due to their ability to interact with various biological targets.
The synthesis of 4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine generally involves the following steps:
The reaction conditions are crucial for achieving high yields and purity of the product. Common reagents used in this synthesis include:
The molecular formula of 4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine is C10H10BrN3, indicating the presence of carbon, hydrogen, bromine, and nitrogen atoms. The compound features:
Key structural data includes:
4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activity or different functionalities.
The mechanism of action for 4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine typically involves interaction with biological targets such as proteins or enzymes. This interaction can occur through:
The specific biochemical pathways affected by this compound depend on its target, which could include inhibition or enhancement of enzyme activity, thereby influencing metabolic processes.
Key physical properties include:
Chemical properties involve reactivity patterns typical of imidazole derivatives:
4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine has several applications across different scientific domains:
Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, validated as a high-value target for antimycobacterial drug discovery due to its essential role in Mycobacterium tuberculosis (Mtb) survival [3] . The catalytic mechanism involves two sequential reactions: initial oxidation of IMP to xanthosine 5′-monophosphate (XMP) with NAD⁺ reduction, followed by hydrolysis of the covalent enzyme intermediate (E-XMP*) to release XMP [3]. Imidazole derivatives, particularly 4-(4-bromophenyl)-1-methyl-1H-imidazol-2-amine and related phenylimidazole fragments, inhibit IMPDH by binding within the NAD⁺ pocket, acting as uncompetitive inhibitors with respect to NAD⁺ [3].
Biochemical characterization reveals these fragments exhibit inhibition constants (Kᵢ) ranging from 126–609 μM against Mycobacterium thermoresistible IMPDH (MthIMPDH), a surrogate model with 85% sequence identity to MtbIMPDH and identical active-site residues [3] . Ligand efficiency (LE) values of 0.31–0.42 kcal/mol per heavy atom highlight their optimized binding properties relative to molecular size. Kinetic studies demonstrate mixed or uncompetitive inhibition patterns with respect to IMP, suggesting stabilization of enzyme-substrate complexes or binding at allosteric sites [3].
Table 1: Inhibition Kinetics of Representative Imidazole Fragments
Compound | IC₅₀ (μM) | Inhibition vs IMP | Inhibition vs NAD⁺ | Ligand Efficiency |
---|---|---|---|---|
Fragment 2 | 674 ± 53 | Uncompetitive (Kᵢ=609 μM) | Uncompetitive (Kᵢ=512 μM) | 0.36 |
Fragment 11 | 336 ± 6 | Uncompetitive (Kᵢ=361 μM) | Uncompetitive (Kᵢ=310 μM) | 0.39 |
Fragment 19 | 325 ± 9 | Mixed (Kᵢ=126 μM) | Uncompetitive (Kᵢ=355 μM) | 0.37 |
Fragment-based drug discovery (FBDD) leverages weak-binding fragments as starting points for optimization, with fragment linking emerging as a powerful strategy to dramatically enhance potency. Initial screening of a 960-fragment library against MthIMPDH identified 1-(2-bromophenyl)-1H-imidazol-2-amine (Fragment 2) as a hit with modest affinity (IC₅₀ = 674 μM) [3] . X-ray crystallography revealed a unique binding mode where two molecules of Fragment 2 occupied adjacent sub-pockets within the NAD⁺ binding site. This dimeric arrangement inspired a structure-based linking strategy, where the imidazole rings were connected via alkyl or aryl bridges to create bidentate inhibitors [3].
The linking strategy yielded over 1000-fold improvement in potency, with optimized compounds achieving nanomolar inhibition (IC₅₀ ~ 0.5 μM). This enhancement stems from:
Critical to this success was structure-guided optimization of the linker length and chemistry. Rigid aromatic linkers improved shape complementarity but reduced solubility, while flexible alkyl chains retained conformational adaptability but required careful length optimization to avoid steric clashes. The most potent linked derivatives exhibited ligand efficiencies >0.3 kcal/mol per heavy atom, preserving favorable physicochemical properties despite increased molecular weight [3] .
High-resolution X-ray crystallography (1.45 Å) of MthIMPDHΔCBS co-crystallized with IMP and Fragment 2 provided atomic-level insights into inhibition mechanisms [3]. Key structural features include:
Binding site topology: The NAD⁺ pocket comprises a hydrophobic cleft formed by residues Val131, Ile132, Pro133, and Phe137, with a critical hydrogen-bonding network involving Arg124 and Tyr418. The 2-amino group of the imidazole fragment forms a hydrogen bond with the carbonyl oxygen of Pro133, while the bromophenyl moiety engages in van der Waals interactions and halogen bonding with hydrophobic residues [3].
Dimeric fragment binding: Uniquely, two Fragment 2 molecules bind cooperatively: one molecule occupies the "nicotinamide sub-site" typically binding the NAD⁺ cofactor, while the second extends toward the "adenosine sub-site". This arrangement suggested the fragment linking strategy described in Section 1.2 [3].
Conformational effects: The Bateman domain (residues 1–94) exhibits significant conformational shifts upon fragment binding. Comparison with human IMPDH structures revealed differential stabilization of the flap subdomain (residues 400–418), which adopts a closed conformation upon fragment binding, blocking NAD⁺ access [3] [10].
Table 2: Structural Features of Fragment-Bound IMPDH Complexes
Structural Element | Conformation (Apo) | Conformation (Fragment-Bound) | Functional Implication |
---|---|---|---|
NAD⁺ binding loop | Open/disordered | Closed/ordered | Blocks cofactor access |
Catalytic Cys319 | Exposed to solvent | Shielded by fragment | Prevents covalent intermediate formation |
Bateman domain | Flexible | Stabilized by ATP/GMP* | Modulates oligomerization |
Flap subdomain (400-418) | Dynamic | Fixed over active site | Creates hydrophobic pocket |
*GMP/ATP observed in T. brucei IMPDH Bateman domain [10]
The Bateman domain contains canonical nucleotide-binding sites that allosterically regulate IMPDH activity. Although not directly observed in the mycobacterial structures, studies of Trypanosoma brucei IMPDH revealed ATP and GMP bound at these sites, stabilizing a compact octamer associated with reduced catalytic activity [10]. This suggests potential for designing dual-active inhibitors targeting both the catalytic and regulatory sites.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8